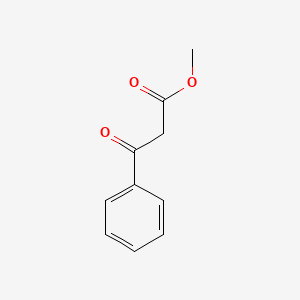

Methyl 3-oxo-3-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propanoyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTMCBOPTQHICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-27-7 | |

| Record name | Peplidiforone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a versatile β-keto ester with significant applications in organic synthesis and as a precursor in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its spectroscopic characteristics. Furthermore, this document delves into the biological significance of the broader phenylpropanoid and β-keto ester classes of compounds, highlighting their potential in drug discovery, including their role in quorum sensing inhibition and antiproliferative activities.

Chemical and Physical Properties

This compound is a combustible solid at room temperature.[1] Its properties are summarized in the tables below, compiled from various sources. It is important to note that some of the data presented is computationally predicted and should be verified experimentally where critical.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in acetonitrile (B52724) (≥10 mg/ml) | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 3 years | [3] |

Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectra available | [1] |

| ¹³C NMR | Spectra available | [1][2] |

| Mass Spectrometry | GC-MS data available | [2][3] |

| Infrared (IR) | Vapor phase IR spectra available | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Claisen condensation of methyl benzoate (B1203000) and methyl acetate (B1210297). This reaction involves the base-catalyzed condensation of an ester with another ester to form a β-keto ester.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for Claisen condensations.

Materials:

-

Methyl benzoate

-

Methyl acetate

-

Sodium methoxide (B1231860) (or sodium metal in methanol)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of sodium methoxide in anhydrous THF.

-

Addition of Esters: A mixture of methyl benzoate and methyl acetate is added dropwise to the stirred sodium methoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are available and provide key structural information.[1] The presence of both keto and enol tautomers in solution can often be observed and quantified by NMR.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester carbonyl group (typically around 1740-1750 cm⁻¹), the ketone carbonyl group (around 1680-1700 cm⁻¹), and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (178.18 g/mol ).[2] Fragmentation patterns can provide further structural information.

Biological Significance and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, the broader classes of molecules to which it belongs—phenylpropanoids and β-keto esters—have significant biological activities and are of great interest in drug development.[4]

Phenylpropanoids: A Source of Bioactive Compounds

Phenylpropanoids are a diverse group of plant secondary metabolites with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[4] Their diverse structures provide a rich scaffold for the development of new therapeutic agents.

β-Keto Esters as Pharmacophores

The β-keto ester moiety is a key structural feature in many biologically active molecules. These compounds are known to exhibit a range of activities, including antibacterial and quorum sensing inhibitory effects.[5]

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. β-keto esters have been shown to act as antagonists of N-acyl homoserine lactone (AHL) autoinducers, thereby inhibiting quorum sensing and reducing bacterial pathogenicity. This mechanism offers a promising alternative to traditional antibiotics.[5]

Certain derivatives of phenylpropanoids have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis through mitochondria-dependent pathways, characterized by changes in cell morphology, cell cycle arrest, and a decrease in the Bcl-2/Bax ratio.[6]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[2] It is a combustible solid and should be stored away from ignition sources.[1]

Conclusion

This compound is a valuable building block in organic synthesis with straightforward access through the Claisen condensation. While its direct biological applications are not extensively documented, its structural motifs are present in a wide array of bioactive compounds. The exploration of phenylpropanoid and β-keto ester derivatives continues to be a promising avenue for the discovery of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. This guide provides a foundational resource for researchers working with this compound and its related structures.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antiproliferative Activity of Phenylpropanoids Isolated from Lagotis brevituba Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7), a keto-ester of significant interest in organic synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: Methyl benzoylacetate[1][2], Methyl 3-oxo-3-phenylpropionate[3]

-

Chemical Structure:

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Appearance | Colorless to Yellow Liquid/Solid | The physical state depends on the ambient temperature, given its melting point.[7][8] |

| Melting Point | 30-40 °C | |

| Boiling Point | 152 °C | at 15 mmHg[7][9] |

| 250.5 °C | at 760 mmHg[10] | |

| Density | 1.131 g/cm³ | |

| 1.16 g/cm³ | at 20 °C[7][9] | |

| Refractive Index | 1.512 | |

| Solubility | Soluble in Acetonitrile | ≥10 mg/ml[4] |

| Slightly soluble in water | 2.3 g/L at 25 °C[10] | |

| Flash Point | 104.6 - 105 °C | [7][9][10] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a rough estimate.

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound.

-

Assembly: Place a capillary tube, with its sealed end up, into the small test tube containing the sample. Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the thermometer so that the assembly is immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.

-

Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11]

Density is the mass of a substance per unit volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (density bottle)

-

Thermometer

Procedure:

-

Mass Measurement: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.

-

Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Final Mass Measurement: Reweigh the container with the sample and record the total mass.

-

Temperature: Record the temperature of the sample.

-

Calculation: The density is calculated by dividing the mass of the sample (total mass minus the mass of the empty container) by its volume. For higher accuracy, repeat the measurement several times and calculate the average.

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibration and Temperature Control: Calibrate the Abbe refractometer using a standard liquid with a known refractive index. Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

-

Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the surface of the lower prism using a clean dropper.

-

Measurement: Close the prism and allow the sample to thermally equilibrate for a few minutes. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Procedure (Qualitative):

-

To a small test tube, add approximately 2-3 mL of the solvent (e.g., water, acetonitrile).

-

Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solute has completely dissolved. If it has, the substance is considered soluble in that amount of solvent. If not, it is considered insoluble or sparingly soluble. This process can be repeated with increasing amounts of solute to estimate the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chm.uri.edu [chm.uri.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. westlab.com [westlab.com]

- 6. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a β-keto ester of significant interest in organic synthesis and as a precursor in the production of various pharmaceuticals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and methodologies for its characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.18 g/mol .[1][2] Its structure features a central propane (B168953) chain with a ketone at the β-position relative to a methyl ester. A phenyl group is attached to the carbonyl carbon of the ketone. This arrangement of functional groups makes it a versatile intermediate in various chemical reactions.

The molecule exists in equilibrium between its keto and enol tautomers, a common characteristic of β-dicarbonyl compounds. This tautomerism can influence its reactivity and spectroscopic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties have been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| CAS Number | 614-27-7 | [1] |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 152 °C at 15 mmHg | [3] |

| Flash Point | 105 °C | [3] |

| Density (Specific Gravity) | 1.16 g/cm³ (20/20 °C) | [3] |

| Solubility | Soluble in acetonitrile (B52724) (≥10 mg/ml) | [4] |

| Purity | ≥98% (mixture of keto & enol forms) | [4] |

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of molecules. Table 2 lists several computed descriptors for this compound.

| Descriptor | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)CC(=O)C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [1] |

| XLogP3 | 1.5 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of this compound

The primary method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond.

Reaction Principle: Claisen Condensation

The synthesis of this compound is achieved through a mixed Claisen condensation between methyl benzoate (B1203000) and methyl acetate (B1210297). In this reaction, a strong base, such as sodium methoxide (B1231860), is used to deprotonate the α-carbon of methyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl benzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methyl benzoate

-

Methyl acetate

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Sodium methoxide (1.0 equivalent) is suspended in anhydrous diethyl ether or THF in the reaction flask. A mixture of methyl benzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) is added to the dropping funnel.

-

Reaction Execution: The ester mixture is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃): [5] The ¹H NMR spectrum shows characteristic signals for the different protons in the molecule. The presence of both keto and enol forms is often observed.

-

Keto form: Signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl groups and the methyl ester protons.

-

Enol form: A signal for the vinylic proton and a broad signal for the enolic hydroxyl proton.

-

Aromatic protons: A complex multiplet for the phenyl group protons.

¹³C NMR (126 MHz, CDCl₃): [5] The ¹³C NMR spectrum provides information about the different carbon environments.

-

Carbonyl carbons: Resonances for the ketone and ester carbonyl carbons.

-

Aromatic carbons: Signals for the carbons of the phenyl ring.

-

Aliphatic carbons: Resonances for the methylene carbon and the methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1745 | C=O stretch (ester) |

| ~1685 | C=O stretch (ketone) |

| ~1600 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 178. The fragmentation pattern would show characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃) and the phenyl group (-C₆H₅).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information presented, including the tabulated data and workflow diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The detailed experimental protocol for the Claisen condensation provides a practical basis for the laboratory preparation of this important chemical intermediate.

References

A Technical Guide to Methyl 3-oxo-3-phenylpropanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-phenylpropanoate, a versatile β-keto ester, serves as a crucial building block in organic synthesis and holds significant relevance in the development of various chemical entities. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols for its synthesis via Claisen condensation are presented, alongside a discussion of its role as a precursor in the synthesis of controlled substances. This document aims to be an in-depth resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The compound with the systematic IUPAC name This compound is also widely known by several synonyms.[1] Proper identification is crucial for accurate research and documentation.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | Methyl benzoylacetate, Methyl 3-oxo-3-phenylpropionate, 3-oxo-3-phenyl-propionic acid methyl ester, Acetic acid, benzoyl-, methyl ester, benzenepropanoic acid, beta-oxo-, methyl ester |

| CAS Number | 614-27-7 |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | ≥98% (mixture of keto & enol forms) | [2] |

| Solubility | Soluble in acetonitrile (B52724) (≥10 mg/ml) | [2] |

| Storage | -20°C | [2] |

| InChI Key | WRGLZAJBHUOPFO-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CC(=O)C1=CC=CC=C1 | [1] |

Synthesis of this compound

The primary method for synthesizing β-keto esters such as this compound is the Claisen condensation .[4][5] This reaction involves the base-promoted condensation of two ester molecules, where one must possess an α-hydrogen to form an enolate.

General Reaction Scheme: Claisen Condensation

The synthesis of this compound is achieved through a mixed Claisen condensation between methyl benzoate (B1203000) and methyl acetate (B1210297).

Caption: General scheme of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound via Claisen condensation.

Materials:

-

Methyl benzoate

-

Methyl acetate

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium methoxide and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Esters: A mixture of methyl benzoate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at a controlled temperature (typically room temperature or slightly below).

-

Reaction: The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

Dilute hydrochloric acid is slowly added to neutralize the reaction mixture and quench the excess base.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. Its dicarbonyl functionality allows for a range of chemical transformations.

Precursor in Amphetamine Synthesis

A significant application of this compound, particularly in forensic and regulatory contexts, is its use as a precursor in the clandestine synthesis of phenyl-2-propanone (P2P), a key intermediate for amphetamine and methamphetamine.[2]

The conversion of this compound to P2P typically involves hydrolysis and decarboxylation. The resulting P2P can then be converted to amphetamine or methamphetamine through various methods, with the Leuckart reaction being a common route.[6][7][8]

Caption: Simplified workflow for the synthesis of amphetamine from this compound.

Note: The synthesis of amphetamine and its derivatives is subject to strict legal regulations in most jurisdictions. This information is provided for academic and research purposes only.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a key synthetic intermediate. A thorough understanding of its properties and synthetic routes, such as the Claisen condensation, is essential for chemists in both academic and industrial settings. While its application in legitimate research is broad, its use as a precursor in the illicit synthesis of controlled substances underscores the importance of regulatory oversight and awareness within the scientific community. This guide has provided a detailed overview of this compound, aiming to equip researchers with the necessary knowledge for its safe and effective utilization.

References

- 1. This compound | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. homework.study.com [homework.study.com]

- 5. Write the structure of the Claisen condensation product of methyl 3-pheny.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to the Chemical Properties of Methyl Benzoylacetate

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Methyl benzoylacetate (CAS No: 614-27-7), a β-keto ester of significant interest in organic synthesis, serves as a versatile precursor in the production of a wide array of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the core chemical properties of methyl benzoylacetate, with a focus on its physical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a discussion of its prominent keto-enol tautomerism. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Methyl benzoylacetate, systematically named methyl 3-oxo-3-phenylpropanoate, is a dicarbonyl compound featuring a benzoyl group and a methyl ester functionality separated by a methylene (B1212753) unit. Its unique structural characteristics, particularly the presence of an active methylene group, make it a valuable intermediate in a variety of carbon-carbon bond-forming reactions. This guide will delve into the fundamental chemical and physical properties of this compound, providing a robust foundation for its application in a laboratory setting.

Physical and Chemical Properties

Methyl benzoylacetate is typically a colorless to pale yellow liquid or a low-melting solid.[1][2] It is soluble in many common organic solvents but has limited solubility in water.[1] The primary identifier for this compound is CAS Registry Number 614-27-7.[1][2][3][4][5][6][7][8]

Quantitative Physical Properties

A summary of the key physical properties of methyl benzoylacetate is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |

| Molecular Weight | 178.18 g/mol | [3][4] |

| Melting Point | 30-40 °C | [3] |

| Boiling Point | 106 °C | [3] |

| Density | 1.158 g/cm³ at 20 °C | [3] |

Note: The reported boiling point of 106 °C is likely at reduced pressure, a common practice for compounds of this molecular weight to prevent decomposition.

Spectroscopic Profile

The structural features of methyl benzoylacetate give rise to a characteristic spectroscopic signature. The presence of both keto and enol tautomers in solution can lead to more complex spectra than would be expected from a single species.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl benzoylacetate will display signals corresponding to both the keto and enol forms. In the keto form, the key signals are a singlet for the methylene protons (α-protons) adjacent to the two carbonyl groups and a singlet for the methyl ester protons. The enol form will show a characteristic singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton, which is often shifted significantly downfield due to intramolecular hydrogen bonding. The aromatic protons for both tautomers will appear in the typical downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show distinct peaks for both tautomers. Key resonances for the keto form include those for the two carbonyl carbons (ketone and ester), the methylene carbon, and the methoxy (B1213986) carbon. The enol form will exhibit signals for the ester carbonyl, the enolic carbons (C=C), and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For the keto tautomer, characteristic strong absorptions will be observed for the C=O stretching vibrations of the ketone and the ester. The enol form will show a C=C stretching absorption and a broad O-H stretching band resulting from the intramolecularly hydrogen-bonded hydroxyl group.

Mass Spectrometry (MS)

The mass spectrum of methyl benzoylacetate will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups. Key fragments may include the benzoyl cation and fragments resulting from the loss of the methoxy group or the entire ester functionality.[3][9]

Chemical Reactivity and Transformations

The reactivity of methyl benzoylacetate is dominated by the presence of the β-dicarbonyl system and the ester functional group.

Keto-Enol Tautomerism

A defining chemical property of methyl benzoylacetate is its existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is a chemical equilibrium between two constitutional isomers that readily interconvert.[10] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. The position of this equilibrium is sensitive to solvent polarity and temperature.

The tautomerization can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.[10]

References

- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 2. This compound | 614-27-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | 614-27-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of methyl 3-oxo-3-phenylpropanoate, a β-keto ester of significant interest in organic synthesis and drug development. The document elucidates the structural and environmental factors governing the equilibrium between the keto and enol forms. A detailed analysis of quantitative data, primarily obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, is presented in structured tables to facilitate comparison across different solvent conditions. Furthermore, this guide outlines detailed experimental protocols for the accurate determination of tautomeric ratios. Visualizations of the tautomeric equilibrium, factors influencing it, and the experimental workflow are provided using Graphviz (DOT language) to offer a clear and concise understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen between the two carbonyl groups facilitates this reversible isomerization. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties, including its reactivity, polarity, and hydrogen bonding capabilities.

The equilibrium is dynamic and can be influenced by several factors, including solvent polarity, temperature, and the electronic effects of substituents. Understanding and quantifying this equilibrium is crucial for controlling reaction outcomes and for the analytical characterization of compounds that exhibit this isomerism.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto and the stabilized enol form. The enol tautomer is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation with the phenyl ring.

Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is dictated by a delicate balance of several factors that stabilize or destabilize each tautomer.

-

Solvent Polarity: This is one of the most significant factors. Non-polar solvents favor the enol form, as the intramolecular hydrogen bond is more stable in an environment with minimal competing intermolecular interactions.[1] In contrast, polar protic solvents can form hydrogen bonds with the keto form, stabilizing it, while polar aprotic solvents can disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto form.[2]

-

Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[3]

-

Conjugation: The enol form benefits from an extended conjugated system involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group, which contributes to its stability.

-

Temperature: The effect of temperature on the equilibrium is governed by the thermodynamic parameters of the tautomerization, namely the enthalpy (ΔH) and entropy (ΔS) changes. Variable temperature NMR studies can be employed to determine these parameters.[4]

Quantitative Analysis of the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[5] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[6]

Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of this compound.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Assignment | Keto Tautomer | Enol Tautomer |

| Methylene (B1212753) (-CH₂-) | ~4.0 (s) | - |

| Vinylic (=CH-) | - | ~5.7 (s) |

| Methyl (-OCH₃) | ~3.7 (s) | ~3.8 (s) |

| Aromatic (Ar-H) | ~7.4-8.0 (m) | ~7.3-7.8 (m) |

| Enolic (-OH) | - | ~12.5 (br s) |

| s = singlet, br s = broad singlet, m = multiplet |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Assignment | Keto Tautomer | Enol Tautomer |

| Ketone Carbonyl (C=O) | ~192 | ~175 |

| Ester Carbonyl (C=O) | ~167 | ~170 |

| Methylene (-CH₂-) | ~46 | - |

| Vinylic (=CH-) | - | ~91 |

| Methyl (-OCH₃) | ~52 | ~52 |

| Aromatic (Ar-C) | ~128-134 | ~126-133 |

Tautomeric Ratios in Various Solvents

Table 3: Estimated Tautomeric Ratios of this compound in Various Solvents at Room Temperature

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated % Enol | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Hexane | 1.9 | Enol | ~50-60% | ~1.0 - 1.5 |

| Carbon Tetrachloride | 2.2 | Enol | ~40-50% | ~0.67 - 1.0 |

| Chloroform-d (CDCl₃) | 4.8 | Enol | ~15-25% | ~0.18 - 0.33 |

| Acetone-d₆ | 21 | Keto | ~5-10% | ~0.05 - 0.11 |

| Acetonitrile-d₃ | 37.5 | Keto | <5% | <0.05 |

| DMSO-d₆ | 47 | Keto | <5% | <0.05 |

| Methanol-d₄ | 33 | Keto | <2% | <0.02 |

| Water (D₂O) | 80 | Keto | <1% | <0.01 |

Experimental Protocols for Quantitative NMR Analysis

The following section details the methodology for determining the keto-enol tautomeric ratio of this compound using ¹H NMR spectroscopy.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least one hour before analysis to ensure the tautomeric equilibrium is reached. For very accurate measurements, longer equilibration times may be necessary.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A d1 of 10-30 seconds is generally recommended.

-

Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant and recorded temperature throughout the experiment.

-

Data Processing and Calculation

-

Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum.

-

Baseline Correction: Perform a baseline correction to ensure accurate integration.

-

Integration:

-

Integrate the well-resolved singlet corresponding to the methylene protons (-CH₂-) of the keto form (Iketo).

-

Integrate the well-resolved singlet of the vinylic proton (=CH-) of the enol form (Ienol).

-

-

Calculation of Tautomer Percentages:

-

Note that the methylene signal of the keto form represents two protons, while the vinylic signal of the enol form represents one proton. Therefore, the integrated area of the keto signal must be halved for direct comparison.

-

% Enol = [Ienol / ( (Iketo / 2) + Ienol )] * 100

-

% Keto = 100 - % Enol

-

-

Calculation of the Equilibrium Constant (Keq):

-

Keq = [Enol] / [Keto] = % Enol / % Keto

-

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, with the equilibrium position being highly sensitive to the surrounding environment, particularly the solvent. The enol form is stabilized by intramolecular hydrogen bonding and an extended conjugation system, making it more prevalent in non-polar solvents. Conversely, the keto form is favored in polar solvents that can engage in intermolecular hydrogen bonding and disrupt the internal stabilization of the enol. Quantitative NMR spectroscopy provides a robust and reliable method for determining the tautomeric ratio. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this and related β-keto esters, enabling a deeper understanding and control of their chemical properties.

References

Spectroscopic Profile of Methyl 3-oxo-3-phenylpropanoate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-oxo-3-phenylpropanoate (CAS No. 614-27-7), a key intermediate in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and scientific literature to provide a concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. This compound exists in a keto-enol tautomerism, which can be observed in NMR spectra, although the keto form is typically predominant in common deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Ar-H (ortho) |

| 7.62 | t | 1H | Ar-H (para) |

| 7.48 | t | 2H | Ar-H (meta) |

| 3.98 | s | 2H | -CH₂- |

| 3.72 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O (ketone) |

| 167.8 | C=O (ester) |

| 136.6 | Ar-C (quaternary) |

| 134.0 | Ar-CH (para) |

| 128.9 | Ar-CH (meta) |

| 128.4 | Ar-CH (ortho) |

| 52.5 | -OCH₃ |

| 45.8 | -CH₂- |

Solvent: CDCl₃, Frequency: 126 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

Sample Preparation: Vapor Phase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 147 | Low | [M - OCH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a 126 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For vapor phase IR, a small amount of this compound is heated to produce a vapor, which is then introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is Fourier transformed to produce the spectrum. The spectrum is then presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Chromatography: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 column) and is programmed with a temperature gradient to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, and the data is compiled to generate a mass spectrum.

Visualized Workflows and Data Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the specific relationship between the spectroscopic data and the structure of this compound.

In-Depth Technical Guide: Safety and Handling of Methyl 3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

This compound is a chemical intermediate with the molecular formula C₁₀H₁₀O₃.[1][2] It is important to be aware of its physical characteristics to handle it safely.

| Property | Value |

| Molecular Weight | 178.18 g/mol [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃[1][2] |

| Appearance | Not Available |

| Melting Point | 30-40 °C[4] |

| Boiling Point | 138 °C (at 20 Torr)[4] |

| Flash Point | Not specified in the search results. |

| Density | 1.1580 g/cm³[4] |

| pKa | 9.83[4] |

| Solubility | Slightly soluble (2.3 g/L at 25 °C)[1] |

| CAS Number | 614-27-7[1][2][3][4][5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H225: Highly flammable liquid and vapor.[6]

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictograms would include symbols for flammability, acute toxicity (harmful), and irritation.

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.

4.1. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[7]

-

Prevent the formation of dust and aerosols.[7]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

4.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store separately from foodstuff containers.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specifications |

| Eye/Face | Tightly fitting safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, consider additional protective clothing. |

| Respiratory | In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

7.1. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

7.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide. Secondary decomposition products could include biphenyl (B1667301) and fluorene.[8]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

Logical Workflow for Safety and Handling

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AB468611 | CAS 614-27-7 – abcr Gute Chemie [abcr.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. This compound | 614-27-7 [chemicalbook.com]

- 6. This compound | CAS 614-27-7 | Cayman Chemical | Biomol.com [biomol.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Buy Methyl 3-oxo-3-(2-phenylphenyl)propanoate | 677326-71-5 [smolecule.com]

Methyl 3-oxo-3-phenylpropanoate: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate, also commonly known as methyl benzoylacetate, is a highly versatile β-keto ester that serves as a pivotal building block in a myriad of organic transformations. Its unique structural motif, featuring a reactive methylene (B1212753) group flanked by a benzoyl and a methoxycarbonyl group, imparts a rich and diverse reactivity profile. This makes it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents. This guide provides a comprehensive overview of the core utility of this compound in organic synthesis, with a special focus on its applications in drug discovery and development. We will delve into its synthesis, key reactions, and provide detailed experimental protocols for its transformation into valuable intermediates.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Claisen condensation of methyl benzoate (B1203000) with methyl acetate (B1210297). This reaction is typically mediated by a strong base, such as sodium methoxide (B1231860), which deprotonates the α-carbon of methyl acetate to generate a nucleophilic enolate. The subsequent nucleophilic acyl substitution on methyl benzoate, followed by an acidic workup, affords the desired β-keto ester.

Experimental Protocol: Claisen Condensation

A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol (B129727) under an inert atmosphere. To this, a mixture of methyl benzoate and methyl acetate is added, and the reaction is heated at reflux. After completion, the reaction is cooled and quenched with a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its active methylene group and the two carbonyl functionalities. This allows for a variety of transformations, including alkylation, condensation reactions, and the construction of diverse heterocyclic systems.

α-Alkylation

The active methylene protons of this compound can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 fashion. This reaction allows for the introduction of a wide range of substituents at the α-position, further diversifying the molecular scaffolds that can be accessed from this precursor.

To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then methyl iodide is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 4-6 | 85-95 |

| Benzyl Bromide | NaH | THF | 0 to Room Temp. | 2-4 | 80-90 |

| Ethyl Bromoacetate | NaOEt | Ethanol (B145695) | Reflux | 6-8 | 75-85 |

Table 1: Representative α-Alkylation Reactions of this compound.

Caption: Workflow for the α-Alkylation of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound can serve as the active methylene component in this reaction, reacting with aldehydes and ketones to form α,β-unsaturated products. These products are valuable intermediates for the synthesis of various pharmaceuticals and fine chemicals. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt.

A mixture of this compound, benzaldehyde, and a catalytic amount of piperidine in a solvent like ethanol is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product often crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired condensed product.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine | Ethanol | Reflux | 3-5 | 80-90 |

| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 4-6 | 85-95 |

| Furfural | Pyrrolidine | Methanol | Room Temp. | 12-16 | 70-80 |

Table 2: Knoevenagel Condensation with Various Aldehydes.

Caption: Signaling Pathway of the Knoevenagel Condensation.

Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound in drug development is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. These include pyrimidines, pyrazoles, and flavonoids, which are privileged structures in medicinal chemistry.

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines (DHPMs). DHPMs are a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. They are also known to act as calcium channel blockers.

A mixture of this compound, an aromatic aldehyde (e.g., benzaldehyde), and urea is heated in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃) in a suitable solvent or under solvent-free conditions. After the reaction is complete, the mixture is cooled, and the solid product is typically isolated by filtration and purified by recrystallization.

| Aldehyde | Urea/Thiourea | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Urea | HCl | 80 | 4 | 75-85 |

| 4-Nitrobenzaldehyde | Thiourea | Yb(OTf)₃ | 100 | 2 | 80-90 |

| 3-Hydroxybenzaldehyde | Urea | p-TSA | 90 | 6 | 70-80 |

Table 3: Synthesis of Dihydropyrimidines via Biginelli Reaction.

Caption: Logical Flow of the Biginelli Multicomponent Reaction.

Pyrazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound can be readily converted to pyrazoles by condensation with hydrazine (B178648) derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.

This compound is dissolved in a solvent like ethanol, and hydrazine hydrate (B1144303) is added. The mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford the desired pyrazole (B372694) derivative.

| Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 85-95 |

| Phenylhydrazine | Acetic Acid | 100 | 3-5 | 80-90 |

| 4-Nitrophenylhydrazine | Ethanol | Reflux | 4-6 | 75-85 |

Table 4: Synthesis of Phenyl-Substituted Pyrazoles.

Caption: Reaction Pathway for the Synthesis of Pyrazoles.

Applications in Drug Development

The versatility of this compound as a precursor to a wide range of heterocyclic compounds makes it a valuable tool in drug discovery and development. For instance, it is a key intermediate in the synthesis of certain flavonoids, which are known for their antioxidant and anti-inflammatory properties. Furthermore, derivatives of this compound have been utilized in the synthesis of novel indolizine (B1195054) derivatives that have shown promise as selective COX-2 inhibitors, offering a potential therapeutic avenue for inflammation with reduced gastrointestinal side effects. Its role as a precursor, however, is not without controversy, as it has also been identified as a starting material in the illicit synthesis of amphetamines. This underscores the importance of responsible handling and regulation of this versatile chemical.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a vast chemical space of complex molecules. Its rich reactivity, particularly in the formation of diverse heterocyclic systems, has cemented its importance in the field of medicinal chemistry and drug development. The ability to readily undergo alkylation, condensation, and cyclization reactions makes it an indispensable tool for researchers and scientists aiming to construct novel molecular architectures with potential therapeutic applications. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of versatile precursors like this compound will undoubtedly play a crucial role in the future of drug discovery.

The Versatile Intermediate: A Technical Guide to Methyl 3-Oxo-3-Phenylpropanoate in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds with significant pharmacological activities. Its unique structural feature, a β-ketoester system, provides a versatile platform for various carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the synthesis of this compound and its application as a precursor in the construction of valuable molecular scaffolds, including coumarins, dihydropyridines, pyrazoles, and dihydropyrimidinones. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 614-27-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Purity | ≥98% (mixture of keto & enol forms) | |

| Solubility | Soluble in acetonitrile (B52724) (≥10 mg/ml) | |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available.[4] |

| IR | Spectral data available. |

| Mass Spectrometry | GC-MS data available. |

Note: Detailed spectra can be accessed through publicly available databases such as PubChem.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the mixed Claisen condensation between methyl benzoate (B1203000) and methyl acetate. This reaction is typically mediated by a strong base, such as sodium methoxide.

Experimental Protocol: Mixed Claisen Condensation

Reaction Scheme:

References

- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Methyl 3-oxo-3-phenylpropanoate via Crossed Claisen Condensation

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters or β-diketones.[1][2] The reaction involves the base-promoted condensation between two ester molecules.[2] When the condensation occurs between two different esters, it is referred to as a "crossed" or "mixed" Claisen condensation.[1][2] For a crossed Claisen condensation to be synthetically useful and avoid a complex mixture of products, it is typically performed when one of the ester reactants has no α-hydrogens and thus cannot form an enolate.[2][3] This non-enolizable ester can only act as the electrophilic acceptor for the enolate of the second ester partner.

Methyl 3-oxo-3-phenylpropanoate (also known as methyl benzoylacetate) is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its synthesis is a classic example of a crossed Claisen condensation, reacting methyl benzoate (B1203000) (a non-enolizable ester) with methyl acetate (B1210297) in the presence of a strong base, such as sodium methoxide (B1231860).[1][4] The use of sodium methoxide as the base is critical to prevent transesterification side reactions that could occur if a different alkoxide were used.[2]

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

References

- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

Application Notes and Protocols: The Versatility of Methyl 3-oxo-3-phenylpropanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate and its ethyl ester counterpart are highly versatile C-H acidic carbonyl compounds that serve as pivotal building blocks in the synthesis of a wide array of heterocyclic compounds. Their unique structural features, combining a reactive β-ketoester moiety with a phenyl group, make them ideal precursors for constructing various pharmacologically significant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of coumarins, pyrimidines, pyrazoles, and dihydropyridines utilizing this valuable synthetic precursor.

Synthesis of 4-Phenylcoumarins via Knoevenagel Condensation

Application Note: The Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as this compound, is a classical and efficient method for the synthesis of coumarin (B35378) derivatives. This reaction, typically catalyzed by a weak base, proceeds through an initial condensation followed by an intramolecular cyclization to afford the coumarin scaffold. The use of ethyl 3-oxo-3-phenylpropanoate in this reaction has been reported to yield 4-phenylcoumarin (B95950) derivatives in high yields, ranging from 61% to 96%. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of 4-Phenyl-2H-chromen-2-one

This protocol is a representative example of the Knoevenagel condensation for the synthesis of a 4-phenylcoumarin derivative.

Materials:

-

Salicylaldehyde

-

This compound

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Hydrochloric acid (for work-up)

-

Saturated sodium bicarbonate solution